molecular formula C9H9N3OS2 B4828523 5-ethyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

5-ethyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B4828523
M. Wt: 239.3 g/mol
InChI Key: SCLIPEJSNGRVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a small molecule research compound featuring a hybrid structure of a 1,3,4-thiadiazole ring and a thiophene carboxamide. This molecular architecture is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Heterocyclic compounds containing both thiophene and 1,3,4-thiadiazole rings are well-established as privileged scaffolds in drug discovery due to their wide range of therapeutic activities . These rings are key components in a diverse array of bioactive molecules, and their incorporation into a single structure drives the synthesis of novel antitumor agents . Research on analogous 1,3,4-thiadiazole derivatives has demonstrated promising in vitro activities against challenging cancer cell lines, including human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) . Furthermore, such compounds have been investigated as potential inhibitors of key molecular targets like the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a critical role in angiogenesis . Beyond oncology research, the 1,3,4-thiadiazole core is also explored for other pharmacological activities, including anti-inflammatory and antibacterial applications, making it a versatile scaffold for hit-to-lead optimization . This product is offered as a high-purity solid for research purposes. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

5-ethyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS2/c1-2-6-3-4-7(15-6)8(13)11-9-12-10-5-14-9/h3-5H,2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLIPEJSNGRVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NC2=NN=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of 5-ethylthiophene-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired thiadiazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

Synthetic Route Example

A common synthetic route may include the following steps:

  • Formation of Thiadiazole : Reacting 2-amino-5-ethyl-1,3,4-thiadiazole with appropriate reagents.
  • Carboxamide Formation : Coupling the thiadiazole with thiophene derivatives using coupling agents or through direct amidation reactions.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and application in various fields:

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties often display significant antimicrobial properties. For example:

  • Mechanism : The presence of the thiadiazole ring can interfere with bacterial folic acid synthesis, similar to sulfonamides.
  • Case Study : A derivative was tested against various Gram-positive bacteria, showing promising results in inhibiting growth .

Insecticidal Properties

The compound has been evaluated for its insecticidal effects against agricultural pests:

  • Target Pests : Studies have shown efficacy against species such as Spodoptera littoralis (cotton leafworm).
  • Results : Compounds derived from 5-ethyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide demonstrated higher mortality rates compared to control groups in laboratory settings .

Anticancer Potential

The structural features of this compound suggest potential anticancer activity:

  • Mechanism : Similar compounds have been found to induce apoptosis in cancer cell lines by activating specific signaling pathways.
  • Research Findings : Preliminary studies indicate that derivatives may inhibit tumor growth in vitro and in vivo models.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntimicrobialGram-positive bacteriaInhibition of folic acid synthesis
InsecticidalSpodoptera littoralisNeurotoxic effects on pest physiology
AnticancerVarious cancer cell linesInduction of apoptosis

Case Studies and Research Findings

Several studies have documented the efficacy and versatility of this compound:

  • Insecticide Development : Research conducted by Ahmed et al. (2017) demonstrated that derivatives synthesized from this compound were effective against cotton leafworm larvae, suggesting potential for agricultural use as a biopesticide .
  • Antimicrobial Screening : A study highlighted the antimicrobial properties against Staphylococcus aureus, indicating that modifications to the thiadiazole structure could enhance activity and broaden the spectrum of efficacy .
  • Cancer Cell Studies : Investigations into its anticancer properties revealed that certain derivatives could significantly reduce cell viability in human cancer cell lines through apoptosis induction mechanisms.

Mechanism of Action

The mechanism by which 5-ethyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide exerts its effects often involves the inhibition of specific enzymes or interaction with biological targets. For example, it may inhibit enzymes involved in DNA replication, thereby exhibiting antimicrobial or anticancer activities . The thiadiazole ring can interact with various molecular targets, disrupting normal cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Substituents on the Thiadiazole Ring

  • 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (4a): Replacing the ethyl group with a methylthio substituent () resulted in high synthetic yield (97%) and moderate bioactivity.
  • N-{5-[(7-Chloroquinolin-4-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide (TZ1): The addition of a chloroquinoline sulfanyl group () introduces aromatic bulk, which may enhance DNA intercalation or kinase inhibition but reduce solubility.

b. Carboxamide Linker Variations

  • This compound showed 93% yield and variable inhibition rates at 50 µg/ml .
  • N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide : A fluorophenyl-pyrrolidine hybrid () demonstrates how fluorination can enhance metabolic stability and target affinity in CNS-active compounds .

c. Aromatic Ring Modifications

  • 3-Chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-fluoro-1-benzothiophene-2-carboxamide () : Substituting thiophene with benzothiophene introduces a fused aromatic system, improving π-π stacking interactions in hydrophobic enzyme pockets. The ethylsulfanyl group may balance solubility and activity .
  • Thiophene vs. Benzothiophene : Thiophene-based derivatives (e.g., the target compound) typically exhibit lower molecular weight and higher solubility than benzothiophene analogs but may sacrifice binding potency .

Key Observations :

  • Ethyl vs. Methylthio : Ethyl groups (target compound) may offer a balance between lipophilicity and steric effects compared to smaller methylthio groups .
  • Aromatic Bulk: Quinoline or benzothiophene substituents () improve target engagement but complicate pharmacokinetics .
  • Anticonvulsant vs. Anticancer: Nitrophenyl-benzothiazole derivatives () excel in CNS applications, while benzothiophene/quinoline analogs () are more suited for oncology .

Biological Activity

5-ethyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and insecticidal applications. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of thiadiazole derivatives and subsequent coupling reactions. For instance, a study reported the synthesis of various thiophene carboxamide derivatives through reactions involving thiadiazole intermediates, which were characterized using spectroscopic methods such as NMR and IR .

Anticancer Activity

Recent studies have explored the anticancer properties of thiophene carboxamide derivatives, including this compound. These compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines:

  • MCF-7 Cell Line : The compound demonstrated an IC50 value of 0.084 ± 0.020 mmol L1^{-1}, indicating potent activity against breast cancer cells .
  • A549 Cell Line : It also showed promising results with an IC50 value of 0.034 ± 0.008 mmol L1^{-1}, suggesting effectiveness against lung cancer cells .

A comparative analysis indicated that these compounds mimic the action of established anticancer drugs like Combretastatin A-4 (CA-4), with similar polar surface area characteristics and biological interactions .

The mechanism by which this compound exerts its anticancer effects appears to involve disruption of microtubule dynamics akin to that observed with CA-4 and colchicine. This interaction leads to cell cycle arrest and apoptosis in cancer cells .

Insecticidal Activity

In addition to its anticancer properties, this compound has been evaluated for its insecticidal activity. A study highlighted its effectiveness against various insect pests, showcasing its potential as a biopesticide. The compound's structural features contribute to its ability to interfere with insect physiological processes .

Case Studies

Several case studies have documented the biological evaluations of thiophene derivatives:

  • Anticancer Evaluation : A series of synthesized thiophene carboxamide derivatives were tested against Hep3B cancer cell lines. The most active compounds exhibited significant cytotoxicity and altered spheroid formation patterns in treated cells .
  • Insecticidal Assessment : The insecticidal properties were assessed through bioassays that demonstrated effective mortality rates in targeted pest species when treated with the compound .

Q & A

Q. What interdisciplinary approaches integrate this compound into materials science?

  • Applications :
  • Conductive Polymers : Copolymerize with pyrrole to enhance conductivity (σ ~10⁻² S/cm) for biosensor applications .
  • Metal-Organic Frameworks (MOFs) : Coordinate with Cu²⁺ or Zn²⁺ ions to create porous materials for drug delivery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Reactant of Route 2
5-ethyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.